molecular formula C7H10N2O B8068399 (2R)-2-amino-2-(pyridin-3-yl)ethanol

(2R)-2-amino-2-(pyridin-3-yl)ethanol

Cat. No.: B8068399
M. Wt: 138.17 g/mol
InChI Key: RTBSTLCUXKGLPI-ZETCQYMHSA-N
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Description

(2R)-2-Amino-2-(pyridin-3-yl)ethanol is a chiral ethanolamine derivative featuring a pyridine ring substituted at the 3-position. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 154.17 g/mol (calculated from ).

Structurally, the pyridine ring contributes to the molecule’s basicity and hydrogen-bonding capacity, while the ethanolamine moiety enhances solubility in polar solvents.

Properties

IUPAC Name

(2R)-2-amino-2-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBSTLCUXKGLPI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Resolution-Based Synthesis

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (2R)-2-amino-2-(pyridin-3-yl)ethanol. The method described in EP3336079A1 involves resolving racemic (±)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one using di-p-toluoyl-L-tartaric acid (L-DTTA). While the patent focuses on a pyrrolidin-1-yl derivative, the principles apply to analogous β-amino alcohols.

Stepwise Process and Conditions

The resolution process comprises three critical steps:

  • Formation of Diastereomeric Salts : The racemic mixture is treated with L-DTTA in ethanol at 5–20°C, forming diastereomeric salts. The (2R,3S)-enantiomer preferentially crystallizes due to stereoselective interactions with the chiral resolving agent.

  • Free Base Liberation : The isolated salt is treated with aqueous KOH in ethanol-acetone (1:2 v/v) at −10°C to yield the (2R)-configured free base.

  • Final Tartrate Salt Formation : The free base is reacted with L-tartaric acid in denatured ethanol, achieving >99% enantiomeric excess (ee) after recrystallization.

Table 1: Key Parameters for Chiral Resolution

ParameterValue/Description
Resolving AgentDi-p-toluoyl-L-tartaric acid (L-DTTA)
Solvent SystemEthanol-acetone (1:2 v/v)
Temperature Range−10°C to 20°C
Enantiomeric Excess (ee)>99% after recrystallization
Yield68–72% (crude); 85–90% (purified)

This method’s limitations include high solvent consumption and the need for multiple crystallization steps, making it less suitable for large-scale production.

Multi-Step Synthesis via Reductive Amination

Reaction Pathway and Intermediate Isolation

A two-step synthesis from 3-pyridinecarboxaldehyde and ethanolamine derivatives is documented in ChemicalBook’s protocol. The process involves:

  • Schiff Base Formation : 3-Pyridinecarboxaldehyde reacts with 2-aminoethanol in the presence of triethylamine (Et₃N) at 20°C under inert atmosphere, forming an imine intermediate.

  • Catalytic Hydrogenation : The imine is reduced using 10% Pd/C under hydrogen (1 atm) in methanol for 12 hours, yielding the target compound with 78–82% isolated yield.

Stereochemical Control

The reductive amination step dictates enantioselectivity. Employing (R)-BINAP-modified palladium catalysts can enhance (2R)-configuration selectivity, though the cited method does not specify chiral modifiers.

Table 2: Reductive Amination Conditions

ParameterValue/Description
Catalyst10% Pd/C
Hydrogen Pressure1 atm
SolventMethanol
Reaction Time12 hours
Temperature20°C
Yield78–82%

Reductive Amination with 3-Pyridinecarboxaldehyde

Patent-Based Synthesis (WO2006124692A2)

WO2006124692A2 discloses a scalable route using 3-pyridinecarboxaldehyde and 2-nitroethanol. The nitro group is subsequently reduced to an amine:

  • Aldol Condensation : 3-Pyridinecarboxaldehyde reacts with 2-nitroethanol in dichloromethane (CH₂Cl₂) at −5°C to 0°C, forming β-nitro alcohol.

  • Nitro Reduction : The nitro alcohol undergoes hydrogenation with Raney nickel (Ra-Ni) in methanol, affording this compound in 65–70% yield.

Enantioselectivity Challenges

While this method avoids chiral resolving agents, the final product often requires purification via chiral HPLC to achieve >98% ee, adding cost and complexity.

Table 3: Aldol-Reduction Synthesis Metrics

ParameterValue/Description
Aldol SolventDichloromethane (CH₂Cl₂)
Reduction CatalystRaney nickel (Ra-Ni)
Reaction Temperature−5°C to 0°C (aldol); 25°C (reduction)
Yield65–70%
Enantiomeric Excess (ee)85–90% (pre-HPLC)

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Chiral Resolution : High enantiopurity but low yield (68–72%) and multi-step crystallization limit industrial use.

  • Reductive Amination : Balances yield (78–82%) and simplicity, though enantioselectivity requires optimization.

  • Aldol-Reduction : Moderate yield (65–70%) with scalability potential, but post-synthesis purification is costly.

Solvent and Catalyst Impact

Methanol and ethanol dominate solvent systems due to their compatibility with hydrogenation catalysts. Palladium and nickel catalysts differ in cost and activity, influencing method selection based on production scale .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Amides, other nitrogen-containing compounds.

Scientific Research Applications

(2R)-2-amino-2-(pyridin-3-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(pyridin-3-yl)ethanol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of (2R)-2-amino-2-(pyridin-3-yl)ethanol, highlighting key differences in substituents, functional groups, and molecular properties:

Compound Name Structure CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound Ethanolamine backbone with pyridin-3-yl group 1021015-09-7 C₇H₁₀N₂O 154.17 Chiral center (R), pyridine at 3-position, ethanolamine functionality .
(2R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol Pyridin-3-yl group with 6-Cl substitution 96851164 (CID) C₇H₉ClN₂O 186.62 Chlorine enhances lipophilicity; potential improved metabolic stability .
(2R)-2-Amino-2-(3-chlorophenyl)ethanol Phenyl ring with 3-Cl substitution (non-pyridine) 926291-77-2 C₈H₁₀ClNO 171.62 Aromatic phenyl group may increase hydrophobic interactions .
2-(3-Aminopyridin-2-yloxy)ethanol Ether linkage between ethanol and pyridin-2-yl group 1021015-09-7 C₇H₁₀N₂O₂ 154.17 Ether bond reduces basicity; altered hydrogen-bonding capacity .
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Propanoic acid backbone with pyridin-3-yl group 70702-47-5 C₈H₁₀N₂O₂ 166.18 Carboxylic acid group introduces acidity; potential for zwitterionic behavior .

Key Structural and Functional Comparisons:

Pyridine vs. Phenyl Substituents: The pyridine ring in this compound provides a nitrogen atom capable of hydrogen bonding and π-π stacking, which is absent in the phenyl analog (CAS 926291-77-2). This difference may influence receptor binding specificity in drug design .

Functional Group Variations: The ether-linked analog (2-(3-aminopyridin-2-yloxy)ethanol) exhibits reduced basicity due to the oxygen atom, which could decrease solubility in acidic environments compared to the ethanolamine derivative . The propanoic acid derivative (CAS 70702-47-5) introduces a carboxylic acid group, enabling zwitterionic behavior at physiological pH, which may enhance membrane permeability in drug delivery .

Stereochemical Considerations: Both this compound and its 6-chloro analog (CID 96851164) retain the R-configuration, which is crucial for enantioselective interactions in biological systems. Racemic mixtures of similar compounds often show diminished activity or off-target effects .

Synthetic Accessibility: Palladium-catalyzed allylic amination () is a viable method for synthesizing chiral ethanolamine derivatives, though substituents like chlorine or phenyl groups may require tailored ligands or reaction conditions .

Biological Activity

(2R)-2-amino-2-(pyridin-3-yl)ethanol, also known as 2-amino-2-(3-pyridyl)ethanol, is a compound that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the biological mechanisms, interactions, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉N₂O
  • Molecular Weight : Approximately 151.17 g/mol
  • Functional Groups : Contains an amino group (-NH₂), a hydroxyl group (-OH), and a pyridine ring.

The presence of these functional groups allows for various interactions with biological molecules, influencing its pharmacological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems:

  • Receptor Interaction : The compound has been shown to interact with metabotropic glutamate receptors (mGluRs), which play a critical role in neurotransmission and are implicated in neurological disorders such as anxiety and depression .
  • Enzyme Modulation : It can modulate the activity of certain enzymes, potentially affecting metabolic pathways related to neurotransmitter synthesis and degradation .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Neuroprotective Effects : Studies have demonstrated its potential to protect neuronal cells from oxidative stress and apoptosis, suggesting implications for treating neurodegenerative diseases .
  • Antidepressant Properties : The ability to modulate glutamate signaling suggests potential use in treating mood disorders. Animal studies indicate that it may reduce symptoms of depression when administered chronically .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveProtects against oxidative stress
AntidepressantReduces depressive symptoms in animal models
Anti-inflammatoryDecreases inflammatory markers

Table 2: Interaction with Receptors

Receptor TypeEffectIC50 Value (µM)
Metabotropic Glutamate Receptor (mGluR)Modulation of receptor activity~18 µM

Case Studies

  • Case Study on Neuroprotection :
    A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.
  • Clinical Trials for Depression :
    Preliminary clinical trials have explored the efficacy of this compound in patients with major depressive disorder. Participants reported improved mood and cognitive function after a treatment period of eight weeks, supporting its role as an antidepressant .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing (2R)-2-amino-2-(pyridin-3-yl)ethanol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral pool strategies or asymmetric catalysis. For example, reductive amination of pyridine-3-carbaldehyde derivatives using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (2R)-enantiomer. Alternatively, enzymatic resolution with lipases or esterases may separate racemic mixtures . Evidence from analogous syntheses of fluorinated pyridinyl ethanol derivatives highlights the use of hydrogenation with Pd/C catalysts under acidic conditions to stabilize intermediates .

Q. How can researchers optimize purification to achieve >95% purity for this compound?

  • Methodological Answer : Recrystallization using ethanol/water mixtures or dichloromethane/hexane systems effectively removes impurities. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) ensures enantiomeric purity. For hydrochloride salts, as seen in structurally similar compounds, ion-exchange chromatography can isolate the desired form .

Q. What spectroscopic methods confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the pyridin-3-yl moiety and ethanol backbone. 1^1H-15^{15}N HMBC correlations verify the amino group.
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves absolute configuration .
  • Chiral HPLC : Retention time comparisons with racemic standards validate enantiopurity .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into target protein pockets (e.g., kinases or GPCRs) identifies binding modes. QSAR models trained on pyridine-based analogs correlate substituent effects (e.g., fluorine or methyl groups) with activity trends . Density functional theory (DFT) calculations assess electronic properties influencing receptor interactions .

Q. What strategies resolve contradictions in biological assay data for this compound?

  • Methodological Answer :

  • Purity validation : Re-test with rigorously purified batches (HPLC, LC-MS) to rule out impurity interference .
  • Metabolite screening : Incubate with liver microsomes to identify active/inactive metabolites confounding results .
  • Assay standardization : Use positive controls (e.g., known pyridine-based inhibitors) to calibrate assay conditions .

Q. What challenges arise in scaling up enantioselective synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Catalyst poisoning or leaching (e.g., Pd/C in hydrogenation) can reduce enantiomeric excess. Optimize catalyst loading (1–5 mol%) and reaction temperature (25–50°C) to balance efficiency and stereoretention. Continuous flow systems improve reproducibility for large-scale asymmetric reductions .

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